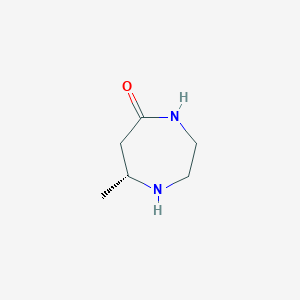

(R)-7-Methyl-1,4-diazepan-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(7R)-7-methyl-1,4-diazepan-5-one |

InChI |

InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

BJPCEVKBOAXMAH-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)NCCN1 |

Canonical SMILES |

CC1CC(=O)NCCN1 |

Origin of Product |

United States |

The Significance of Chiral Seven Membered Nitrogen Heterocycles in Medicinal Chemistry and Chemical Biology

Seven-membered nitrogen-containing heterocyclic compounds are integral structural motifs in a wide array of biologically active molecules and approved pharmaceuticals. jocpr.comisca.me Their prevalence in drug design can be attributed to their ability to adopt diverse three-dimensional conformations, which allows for precise spatial orientation of functional groups for optimal interaction with protein binding sites. nih.govnih.gov This structural complexity often leads to improved target affinity and selectivity compared to their more rigid or planar aromatic counterparts.

The introduction of a stereocenter into these seven-membered rings further enhances their utility, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov The development of single-enantiomer drugs is a major trend in the pharmaceutical industry, driven by the desire for improved therapeutic indices and reduced side effects. nih.gov Chiral seven-membered nitrogen heterocycles are found at the core of drugs with a wide range of activities, including anticonvulsant, anti-anxiety, analgesic, and antimicrobial properties. jocpr.com

The 1,4 Diazepanone Ring System: Structural and Stereochemical Prominence

The 1,4-diazepanone scaffold is a privileged structure in medicinal chemistry, most famously represented by the benzodiazepine (B76468) class of drugs, such as diazepam. researchgate.netnih.gov These compounds are well-known for their effects on the central nervous system. The 1,4-diazepan-5-one (B1224613) core, a saturated version of the benzodiazepine ring, provides a flexible seven-membered ring that can be readily functionalized at multiple positions.

Specific Focus on R 7 Methyl 1,4 Diazepan 5 One: Unique Enantiomeric and Conformational Attributes

(R)-7-Methyl-1,4-diazepan-5-one is a chiral building block that has gained traction in synthetic and medicinal chemistry. Its utility stems from the presence of a stereocenter at the 7-position and the inherent reactivity of the diazepanone ring.

Enantiomeric Purity: The (R)-configuration at the C7 position is crucial for its application in asymmetric synthesis. The use of enantiomerically pure starting materials like this compound allows for the construction of complex chiral molecules with a high degree of stereochemical control. This is particularly important in drug development, where the biological activity often resides in a single enantiomer. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1394957-73-3 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

Current Research Trajectories and Future Academic Directions for R 7 Methyl 1,4 Diazepan 5 One

Enantioselective Synthetic Strategies for this compound

The creation of a specific stereoisomer, such as this compound, requires precise control over the spatial arrangement of atoms during the chemical synthesis. msu.edu Several sophisticated strategies have been developed to achieve this, ensuring the desired therapeutic effects while minimizing potential off-target interactions. nih.gov

Biocatalytic Approaches via Imine Reductase-Catalyzed Asymmetric Reductive Amination

Biocatalysis has emerged as a powerful and environmentally friendly tool for synthesizing chiral amines. nih.gov Imine reductases (IREDs), in particular, have shown great promise in the asymmetric reductive amination of ketones, a key step in forming chiral cyclic amines. mdpi.comnih.gov This enzymatic approach offers high enantioselectivity and operates under mild conditions.

An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of various chiral 1,4-diazepanes. researchgate.netdiva-portal.org In one study, several enantiocomplementary IREDs were identified for producing both (R)- and (S)-enantiomers of a substituted 1,4-diazepane with high enantiomeric excess (93 – >99%). diva-portal.orgacs.org Specifically, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were utilized. researchgate.netdiva-portal.org To enhance the catalytic efficiency of the (R)-selective IR1, a double mutant (Y194F/D232H) was created, resulting in a 61-fold improvement over the wild-type enzyme. researchgate.netdiva-portal.org

The effectiveness of these biocatalysts is highlighted in the table below, which compares the catalytic efficiency of the wild-type and mutant enzymes.

| Enzyme | Source Organism | Selectivity | Catalytic Efficiency (s⁻¹mM⁻¹) |

| IR1 (Wild-Type) | Leishmania major | (R) | 0.027 |

| IR25 | Micromonospora echinaurantiaca | (S) | 0.962 |

| IR1 (Y194F/D232H Mutant) | Leishmania major | (R) | 1.647 (61-fold increase) |

Data sourced from multiple studies. researchgate.netdiva-portal.orgacs.org

This biocatalytic method provides a direct and efficient route to chiral 1,4-diazepanes, avoiding the need for expensive and toxic transition metal catalysts often used in traditional chemical synthesis. researchgate.net The high enantioselectivity and catalytic activity make it a valuable strategy for producing compounds like this compound. nih.gov

Asymmetric Cyclization Reactions for Chiral Diazepan-5-one Ring Formation

Asymmetric cyclization reactions are fundamental in constructing the core seven-membered ring of diazepan-5-ones with a defined stereochemistry. These reactions often employ chiral catalysts or auxiliaries to control the formation of the stereocenter.

One prominent strategy involves the intramolecular Michael reaction. For instance, the cyclization of acyclic precursors using a chiral amine, such as (R)-1-phenylethylamine, can induce asymmetry, leading to the formation of chiral pyrrolidine (B122466) and piperidine (B6355638) derivatives with moderate to excellent enantiomeric excess. rsc.org This principle can be extended to the synthesis of the 1,4-diazepan-5-one ring system.

Another powerful technique is the Nazarov cyclization, a 4π-electron conrotatory cyclization of a pentadienyl cation. nih.gov While typically used for forming five-membered rings, modifications and strategic substrate design can adapt this reaction for the synthesis of larger heterocyclic rings. The use of chiral catalysts in Nazarov cyclizations allows for the control of the absolute stereochemistry of the product. nih.gov

Chiral Pool Synthesis and Precursor Derivatization Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and terpenes, as starting materials. nih.gov This approach is highly effective for synthesizing complex chiral molecules by incorporating a pre-existing stereocenter into the target structure.

For the synthesis of this compound, a suitable chiral starting material would be an enantiomerically pure amino acid. A synthetic route could involve the derivatization of the amino acid to introduce the necessary functional groups, followed by a key cyclization step to form the seven-membered diazepanone ring. For example, starting from an enantiomerically pure amino acid, a series of 1,4-diazepanes with various substituents have been synthesized, where the key step was an intramolecular EDC coupling of amino acid precursors. nih.gov This strategy ensures that the chirality of the starting material is transferred to the final product.

Novel Rearrangement Reactions in Diazepanone Scaffold Synthesis

Rearrangement reactions offer unique pathways to complex molecular architectures that may be difficult to access through other methods. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been employed in a one-pot, transition-metal-free process to regioselectively synthesize fused oxazepinone scaffolds. nih.gov A similar strategic application of rearrangement reactions could be envisioned for the synthesis of the 1,4-diazepan-5-one core.

Another relevant transformation is the Schmidt reaction, which can be used to convert cyclic ketones into lactams. For example, a non-regioselective Schmidt reaction was used to convert a substituted dihydronaphthalenone into two isomeric azepinones. nih.gov By employing chiral catalysts or carefully designed substrates, it may be possible to achieve an asymmetric variant of this reaction to produce enantiomerically enriched diazepanones.

Regioselective Functionalization and Diversification of the 1,4-Diazepan-5-one Scaffold

Once the core chiral 1,4-diazepan-5-one scaffold is synthesized, further functionalization and diversification are often necessary to explore the structure-activity relationships for a particular biological target. This requires regioselective reactions that modify specific positions on the diazepanone ring.

Targeted Introduction of Chiral Centers and Substituents

The introduction of additional chiral centers and substituents onto the 1,4-diazepan-5-one scaffold can be achieved through various synthetic transformations. For instance, N-arylation and N-alkylation reactions can be used to introduce substituents at the nitrogen atoms of the diazepane ring. Palladium-catalyzed N-arylation has been successfully used to introduce aryl groups onto the lactam moiety of an azepinone scaffold. nih.gov Similarly, alkylation of the lactam nitrogen with reagents like methyl iodide can introduce alkyl groups. nih.gov

To introduce substituents at other positions, reactions such as asymmetric alkylations or Michael additions can be employed, often using chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center. The strategic placement of these substituents is crucial for optimizing the pharmacological properties of the final compound.

Strategic Modification for Enhanced Scaffold Versatility

The versatility of the 1,4-diazepan-5-one scaffold is unlocked through strategic chemical modifications, enabling the synthesis of diverse libraries of compounds with varied biological activities. The core structure serves as a foundation for adding functional groups that can selectively interact with amino acid residues in target proteins, thereby improving both binding affinity and selectivity. nih.gov

One key strategy involves the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives through the ring-opening of fused azetidine (B1206935) systems. This method allows for the introduction of diverse substituents at the C3 position of the diazepine (B8756704) ring, a critical location for modulating activity. For instance, azetidine-fused 1,4-benzodiazepines can undergo N-methylation followed by nucleophilic attack with reagents like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenolate (PhSNa) to yield a variety of 3-substituted 1,4-benzodiazepine derivatives. nih.govmdpi.com

Solid-phase synthesis offers a powerful approach for generating extensive libraries of diazepine derivatives. By immobilizing primary amines on a resin support, a sequence of reactions—including sulfonylation, alkylation with α-bromoketones, acylation with o-nitrobenzoic acids, and subsequent on-resin cyclization—can produce 3,4-dihydro-benzo[e] nih.govnih.govdiazepin-5-ones with three points of diversity. This combinatorial method is highly efficient for exploring the chemical space around the scaffold. nih.gov

The diazepine core's adaptability is evident in the range of enzyme inhibitors developed from it. By altering the scaffold and its substituents, researchers have created potent inhibitors for targets such as farnesyltransferases (FTases), mitogen-activated protein kinase-activated protein kinase 2 (MK2), and histone deacetylases (HDACs). nih.gov This demonstrates that even subtle changes to the core, such as creating a 1,4-thienodiazepine or a 1,4-benzodiazepine-2,5-dione, can dramatically shift the biological target. nih.gov

| Modification Strategy | Key Reagents/Method | Resulting Derivatives | Reference |

|---|---|---|---|

| Ring-Opening of Fused Azetidines | Methyl triflate, NaN₃, KCN, PhSNa | 3-Azido, 3-cyano, or 3-thio-substituted 1,4-benzodiazepines | nih.govmdpi.com |

| Solid-Phase Combinatorial Synthesis | Polymer-supported amines, 4-Nos-Cl, α-bromoketones, o-nitrobenzoic acids | Trisubstituted 3,4-dihydro-benzo[e] nih.govnih.govdiazepin-5-ones | nih.gov |

| Scaffold Alteration for Enzyme Inhibition | Varying core heterocycle (e.g., thienodiazepine, benzodiazepine-2,5-dione) | Inhibitors of FTase, MK2, HDACs | nih.gov |

Sustainable and Efficient Synthesis Protocols for this compound Analogues

The synthesis of chiral molecules like this compound and its analogues is increasingly guided by the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. chiralpedia.com Key trends include the use of biocatalysis, continuous flow chemistry, and the development of one-pot tandem reactions that minimize waste and energy consumption. chiralpedia.comrsc.org

A notable efficient strategy is the one-pot synthesis of 1,4-benzodiazepine-5-ones from N-(3-methylbut-2-en-1-yl)-2-nitro-benzamide derivatives. This process utilizes a molybdenum and copper co-catalyst system (MoO₂(acac)₂ and Cu(CF₃SO₃)₂) to initiate a tandem cascade involving nitro group reduction, nitrene formation, and C–H activation, leading to the final cyclized product. Such one-pot procedures are highly advantageous as they reduce the need for isolating intermediates, thereby saving time, solvents, and resources. nih.gov

For the synthesis of other 1,4-diazepine analogues, simple and eco-friendly methods have been developed that avoid the use of any catalyst. For example, the cyclocondensation of 1-N-(substituted phenyl carboxamido) propane-2-one with ethylene (B1197577) diamine proceeds in good to excellent yields and is considered user-friendly and environmentally benign. jocpr.com

The principles of green chemistry have also been applied to the synthesis of well-known analogues like diazepam. The development of diazepam derivatives bearing sulfonamide moieties has been approached with a focus on green synthetic methods, highlighting a move towards more sustainable processes in drug discovery. nih.gov

Dynamic Kinetic Resolution (DKR) represents a powerful and sustainable method for producing enantiopure compounds. This approach combines the enzymatic resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product. The use of metal/lipase co-catalysts for the DKR of racemic chiral alcohols provides enantiopure esters, which are valuable precursors for complex chiral molecules. mdpi.com This methodology is highly relevant for the synthesis of chiral building blocks required for compounds like this compound. Continuous flow processes have further enhanced the sustainability of DKR by improving catalyst compatibility and conversion rates. mdpi.com

| Protocol | Catalyst/Reagents | Key Features | Analogues Synthesized | Reference |

|---|---|---|---|---|

| One-Pot Tandem Annulation | MoO₂(acac)₂ and Cu(CF₃SO₃)₂ | Efficient cascade reaction, minimizes intermediate isolation | 1,4-Benzodiazepine-5-ones | nih.gov |

| Catalyst-Free Cyclocondensation | Ethylene diamine | Eco-friendly, simple, rapid, no catalyst required | Substituted 1,4-Diazepines | jocpr.com |

| Dynamic Kinetic Resolution (DKR) | Metal complexes (Ru, Fe, V) and Lipases (e.g., Novozym® 435) | High theoretical yield, produces enantiopure intermediates, can be run in continuous flow | Chiral alcohol precursors | mdpi.com |

| Green Synthesis Design | Not specified | Focus on environmentally benign methods | Diazepam-sulfonamide derivatives | nih.gov |

Intrinsic Ring Conformations of 1,4-Diazepan-5-one Systems

The seven-membered ring of 1,4-diazepan-5-one is not planar and, much like cyclohexane, adopts puckered conformations to relieve internal strain. libretexts.org The most stable conformations are typically variants of chair and boat forms. libretexts.orgwikipedia.org

Experimental and Theoretical Elucidation of Chair and Twist-Boat Conformations

Experimental data from X-ray crystallography has confirmed that the 1,4-diazepan-5-one ring system can adopt a chair-like conformation. In a study of 1-benzyl-1,4-diazepan-5-one, the seven-membered ring was found to exist in a chair-like conformation in the solid state. nih.gov Similarly, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one shows that its seven-membered ring adopts a chair conformation. nih.gov

This chair conformation is characterized by specific atomic displacements from a mean plane. For instance, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the ring puckering parameters have been quantitatively determined, confirming the chair structure. nih.gov

| Puckering Parameter | Value |

| QT | 0.721 (2) Å |

| q2 | 0.259 (2) Å |

| q3 | 0.673 (2) Å |

| φ(2) | -157.2 (4)° |

| φ(3) | 5.16 (14)° |

| θ(2) | 21.09 (13)° |

Table 1: Cremer & Pople puckering parameters for the chair conformation of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, as determined by X-ray crystallography. nih.gov

Alongside the chair form, the twist-boat conformation is another key low-energy structure for seven-membered rings. wikipedia.orglibretexts.org While the boat conformation itself is often a high-energy transition state due to steric hindrance (so-called flagpole interactions), a slight twist can relieve this strain, resulting in a more stable twist-boat conformer. libretexts.orglibretexts.org For certain substituted 1,4-diazepane derivatives, NMR spectroscopy and molecular modeling have indicated that a twist-boat ring conformation can be the low-energy form, particularly when stabilized by other molecular interactions.

Influence of Substituent Sterics and Electronics on Conformational Equilibria

The presence and nature of substituents on the 1,4-diazepan-5-one ring play a crucial role in determining the dominant conformation. Substituents can influence the conformational equilibrium through steric and electronic effects.

Steric hindrance is a primary factor. Large, bulky substituents generally prefer to occupy positions that minimize non-bonded interactions. In chair conformations, equatorial positions are typically more sterically favored than axial positions. For example, in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the two 4-chlorophenyl substituents are found in equatorial orientations to minimize steric clash. nih.gov In contrast, the smaller methyl groups at the 3-position were found to have both axial and equatorial orientations. nih.gov

Stereochemical Dynamics and Ring Inversion Barriers

The this compound molecule is chiral due to the stereocenter at the C7 position. However, the seven-membered ring itself is flexible and can undergo a ring-flipping process, leading to the interconversion of conformational enantiomers in related chiral, non-racemic systems. researchgate.net This dynamic process is a key feature of the molecule's stereochemistry.

Quantitative Assessment of Enantiomeric Interconversion Energy Barriers

The interconversion between different ring conformations, such as two different chair forms, is not instantaneous. It requires overcoming an energy barrier. libretexts.org This process is often referred to as a ring flip or ring inversion. For chiral molecules without a permanent stereocenter, this ring inversion can lead to the interconversion of enantiomers. researchgate.net

Temperature-Dependent Conformational Behavior and Spectroscopic Manifestations

The dynamic equilibrium between conformers is temperature-dependent. At low temperatures, the rate of interconversion is slow, and techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish signals from the different conformations. As the temperature increases, the rate of ring inversion also increases.

This increased rate of exchange leads to characteristic changes in the NMR spectrum. Distinct signals from different conformers will broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature. nih.gov Analyzing the spectrum at different temperatures allows for the calculation of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process. The temperature dependence of proton chemical shifts can also provide evidence for specific interactions, such as hydrogen bonding, which may change as the conformational equilibrium shifts with temperature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the detailed structure of this compound and its derivatives in solution.

High-field ¹H and ¹³C NMR spectroscopy provides the foundational data for the structural proof of 1,4-diazepan-5-one derivatives. In the ¹H NMR spectrum of a derivative, distinct signals for each proton are observed, with their chemical shifts and coupling constants offering insights into the electronic environment and connectivity. For instance, in the ¹H NMR spectrum of 1-methyl-6-phenyl-1α,4α,4aα,5α,8α,8aα-hexahydro-5,8-methano-4aH-indeno[2,1-b]pyridine-4a,9,9,10,10-pentol, three well-resolved vinyl proton resonances appear at δ 5.97, 6.15, and 6.50. arkat-usa.org A broad singlet observed at δ 2.97 is assigned to the hydroxyl group protons, an assignment confirmed by its disappearance upon the addition of D₂O. arkat-usa.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and substitution pattern. For example, the ¹³C NMR spectrum of the aforementioned indenopyridine derivative shows aromatic carbon resonances as doublets at δ 125.6, 127.6, and 128.4, while the ipso aromatic carbon atom appears as a singlet at δ 140.0. arkat-usa.org In the case of 7-Methyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govrsc.orgdiazepin-10(2H)-one, the carbonyl carbon gives a signal at δ 173.0. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for 1,4-Diazepan-5-one Derivatives Data for illustrative purposes and may not correspond to this compound directly.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~173.0 |

| Aromatic CH | ~7.0-8.0 | ~120-140 |

| Diazepane Ring CH₂ | ~2.5-4.0 | ~40-60 |

| Diazepane Ring CH | ~3.0-4.5 | ~50-70 |

| Methyl (CH₃) | ~1.0-2.5 | ~15-30 |

Note: Actual chemical shifts can vary significantly based on the specific derivative and solvent used.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks. For instance, in the COSY spectrum of a tricyclic diol derivative of 1,4-diazepan-5-one, a strong correlation between signals at δ 5.97 and δ 6.15 confirms their vicinal relationship [H(2), H(3)]. arkat-usa.org

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. In the same tricyclic diol, a three-bond correlation is observed between the ¹³C signal at δ 133.4 [C(3)] and the proton signals at δ 1.41 [H(9a), H(9s)] and 2.66 [H(4a)]. arkat-usa.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY , provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformation. For example, in the study of oxazepam hemisuccinate enantiomers with a methylated β-cyclodextrin, intermolecular ROEs were detected between the internal protons of the cyclodextrin (B1172386) and the phenyl C-ring protons of the guest molecule, indicating the inclusion of the phenyl group into the cyclodextrin cavity. nih.gov

These 2D NMR techniques, when used in concert, allow for a comprehensive and detailed structural elucidation of complex molecules like this compound derivatives. researchgate.net

Determining the enantiomeric excess (ee) and absolute configuration of chiral molecules is critical in pharmaceutical sciences. Chiral NMR agents, such as chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs), are employed for this purpose.

The reaction of a chiral substrate with a chiral derivatizing agent produces diastereomers, which, in principle, have distinct NMR spectra. For example, the reaction of racemic 1-phenylethanol (B42297) with (R)-(-)-acetoxyphenylacetic acid results in two diastereomeric esters whose methyl protons can be distinguished in the ¹H NMR spectrum, appearing as two separate doublets. nih.gov The relative integration of these signals allows for the determination of the enantiomeric excess of the original alcohol. nih.gov

A novel method for assigning the absolute configuration of chiral primary amines has been developed using experimental and DFT-calculated ¹⁹F NMR chemical shift differences of their derived fluorinated amides. frontiersin.org This involves reacting the amine with two enantiomers of a chiral derivatizing agent, α-fluorinated phenylacetic phenylselenoester (FPP). frontiersin.org

Chiral solvating agents form transient diastereomeric complexes with the enantiomers of a chiral substrate, leading to separate NMR signals for the enantiomers. This method is non-destructive and allows for the direct determination of enantiomeric purity.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state.

X-ray crystallography allows for the precise determination of the spatial arrangement of atoms within a crystal lattice. For a derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, single-crystal X-ray analysis revealed that the seven-membered 1,4-diazepane ring adopts a chair conformation. nih.goviucr.org This technique also unequivocally establishes the absolute configuration of chiral centers. In the case of 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one, the analysis showed that in one of the two independent molecules in the asymmetric unit, atoms C7, C8, and C9 have an S-configuration, while in the enantiomeric molecule, the corresponding atoms have an R-configuration. nih.gov

The crystal structure of diazepam, a related 1,4-benzodiazepine, has been redetermined to provide a more accurate model, which is crucial for understanding its pharmacological activity. researchgate.netnih.gov

X-ray diffraction analysis provides highly precise measurements of bond lengths, bond angles, and torsion angles, which define the molecular geometry. For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the analysis provided detailed puckering parameters for the diazepane ring, confirming its chair conformation. nih.goviucr.org The torsion angles N4—C3—C2—C21 [−166.89 (13)°] and C5—C6—C7—C71B [163.1 (4)°] indicate that the 4-chlorophenyl rings at C2 and C7 occupy equatorial positions. nih.goviucr.org Furthermore, the sum of the bond angles around the nitrogen atoms revealed a pyramidal geometry at N1 (332.2°) and a planar configuration at N4 (356.2°). iucr.org

Table 2: Selected Crystallographic Data for a 1,4-Diazepan-5-one Derivative Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| V (ų) | - |

Table 3: Selected Torsion Angles for a 1,4-Diazepan-5-one Derivative Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.org

| Atoms | **Angle (°) ** |

|---|---|

| N4—C3—C2—C21 | -166.89 (13) |

| C5—C6—C7—C71B | 163.1 (4) |

| N1—C2—C3—C31 | -52.76 (19) |

This detailed structural information is invaluable for computational studies, such as molecular docking, which can predict the binding affinity of the molecule to its biological target. nih.goviucr.org

Characterization of Crystal Packing and Supramolecular Synthons

The three-dimensional arrangement of molecules in the solid state, governed by intermolecular interactions, is crucial for understanding the physical properties of a compound. X-ray crystallography on derivatives of 1,4-diazepan-5-one reveals recurring patterns of molecular assembly, known as supramolecular synthons.

Detailed crystallographic studies on substituted 1,4-diazepan-5-ones, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, show that the seven-membered diazepane ring typically adopts a stable chair conformation. nih.gov A predominant feature in the crystal packing of these derivatives is the formation of centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds between the amide proton and the carbonyl oxygen of two neighboring molecules. This interaction consistently forms a robust R²₂(8) graph-set motif. nih.gov

Table 1: Crystallographic Data for a Representative 1,4-Diazepan-5-one Derivative

| Parameter | 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Conformation | Chair |

| Primary Supramolecular Synthon | N—H⋯O hydrogen bonds |

| Graph-Set Motif | R²₂(8) |

| Secondary Interactions | C—H⋯O, C—Cl⋯π |

Data sourced from a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. nih.gov For a compound like this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula (C₆H₁₂N₂O).

α-cleavage: Breakage of the bonds adjacent to the nitrogen atoms and the carbonyl group.

Loss of small neutral molecules: Elimination of molecules such as CO, C₂H₄, or fragments of the alkyl substituents.

In electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule would be subjected to collision-induced dissociation (CID). For the 1,4-diazepan-5-one scaffold, characteristic fragmentation pathways would likely involve the sequential loss of substituents and cleavage of the diazepine ring. nih.gov The study of deuterated analogues can be instrumental in confirming these proposed fragmentation mechanisms. synzeal.com

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Monoisotopic) |

|---|---|

| [M+H]⁺ | 129.1022 |

| [M+Na]⁺ | 151.0842 |

| [M+K]⁺ | 167.0581 |

These are theoretical values and would require experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govnih.gov

For this compound, the FT-IR and Raman spectra would be dominated by vibrations characteristic of its secondary amide and amine functionalities. The key vibrational modes expected are:

N-H Stretching: A prominent band in the FT-IR spectrum, typically in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bonds of the secondary amide and amine. In the solid state, hydrogen bonding would cause this band to be broad and shifted to a lower frequency.

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the methyl and methylene (B1212753) C-H bonds.

C=O Stretching (Amide I): A strong absorption in the FT-IR spectrum, usually between 1680 and 1630 cm⁻¹, is characteristic of the carbonyl group of the cyclic amide (lactam). The position of this band is sensitive to ring strain and hydrogen bonding.

N-H Bending (Amide II): This band, resulting from a combination of N-H in-plane bending and C-N stretching, typically appears in the 1570-1515 cm⁻¹ range in the FT-IR spectrum of secondary amides.

C-N Stretching: Vibrations associated with the C-N bonds of the amide and amine groups would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While N-H and O-H stretching vibrations are typically weak in Raman spectra, the C=O stretch and the skeletal vibrations of the diazepine ring are expected to be more prominent. skemman.is A combined analysis of both FT-IR and Raman spectra, often supported by computational density functional theory (DFT) calculations, allows for a more complete assignment of the vibrational modes. nih.gov

Table 3: Expected Vibrational Frequencies for the 1,4-Diazepan-5-one Core

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Secondary Amide/Amine | N-H Stretch | 3300-3100 | FT-IR |

| Alkyl Groups | C-H Stretch | 3000-2850 | FT-IR, Raman |

| Amide Carbonyl | C=O Stretch (Amide I) | 1680-1630 | FT-IR, Raman |

| Secondary Amide | N-H Bend (Amide II) | 1570-1515 | FT-IR |

These are general ranges and the exact positions would depend on the specific molecular environment and physical state.

Computational Chemistry and Theoretical Modeling of R 7 Methyl 1,4 Diazepan 5 One Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-7-Methyl-1,4-diazepan-5-one, DFT calculations are instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Global/Local Minima Identification

The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most likely structure. For cyclic systems like the 1,4-diazepan-5-one (B1224613) core, this is particularly crucial as the ring can adopt several conformations, such as chair, boat, or twist-boat forms.

Theoretical studies on similar 1,4-diazepanone derivatives have shown that the seven-membered ring typically adopts a chair conformation as its most stable form. nih.gov DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the geometry. nih.gov This process identifies the global minimum on the potential energy surface, representing the most stable conformation, as well as any local minima, which are less stable conformations. The (R) configuration of the methyl group at the 7-position will influence the specific puckering of the diazepane ring to minimize steric hindrance.

Table 1: Representative Optimized Geometric Parameters for a Diazepanone Ring

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.46 | ||

| C=O | 1.23 | ||

| C-C | 1.53 | ||

| N-C-C | 110.5 | ||

| C-N-C | 118.2 | ||

| C-C-N-C | 65.4 |

Note: The values in this table are illustrative and represent typical parameters for a diazepanone core structure based on computational studies of related compounds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron density of the HOMO is expected to be localized primarily on the nitrogen atoms and the carbonyl oxygen, which are the most nucleophilic centers. The LUMO's electron density would likely be distributed around the carbonyl carbon, which is an electrophilic site.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 | Energy difference |

Note: These energy values are hypothetical and serve to illustrate the typical output of an FMO analysis for a molecule of this type.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, allowing for the prediction of its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netbhu.ac.in The MEP map uses a color scale to indicate different electrostatic potential values. Regions of negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential, respectively. nih.govresearchgate.net

For this compound, the MEP surface would show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for electrophilic interaction. nih.gov The areas around the N-H and C-H protons would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. This analysis is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. rsc.orgnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational landscape that this compound can explore under specific conditions (e.g., in a solvent at a particular temperature).

Quantitative Structure-Activity Relationship (QSAR) Descriptors (focused on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods can be used to calculate a variety of molecular descriptors that quantify different aspects of the molecule's structure. For this compound, these descriptors would focus on its structural parameters.

Table 3: Key Structural QSAR Descriptors

| Descriptor | Description | Potential Relevance |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion and transport properties. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to molecular volume and London dispersion forces. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Relates to conformational flexibility and binding affinity. |

These descriptors, derived from the computationally optimized structure, can be used in QSAR models to predict the activity of new, related compounds without the need for their synthesis and testing.

In Silico Studies of Molecular Recognition and Scaffold Design Principles

In silico studies, particularly molecular docking, are used to investigate how a molecule like this compound might bind to a biological target, such as a receptor or enzyme. nih.gov These studies computationally place the molecule into the binding site of a target protein and score the quality of the fit based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy. nih.gov

The 1,4-diazepan-5-one scaffold is of interest in medicinal chemistry, and understanding its molecular recognition principles is key to designing new therapeutic agents. Computational studies can help to identify the key pharmacophoric features of this compound—the spatial arrangement of atoms and functional groups necessary for its biological activity. For instance, the carbonyl oxygen and the nitrogen atoms could act as hydrogen bond acceptors, while the N-H group could be a hydrogen bond donor. The (R)-methyl group provides specific stereochemistry that can be crucial for selective binding to a chiral receptor site. nih.gov This information is invaluable for the rational design of novel molecules based on this scaffold with improved potency and selectivity.

Computational Docking to Investigate Potential Binding Modes with Biological Receptors (conceptual scaffold analysis)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. nih.gov This method is crucial for understanding the potential biological activity of a scaffold like this compound by identifying likely binding modes and key intermolecular interactions that stabilize the ligand-receptor complex.

Studies on various derivatives of the 1,4-diazepan-5-one scaffold have demonstrated its versatility in binding to a range of biological targets. The seven-membered diazepine (B8756704) ring typically adopts a low-energy chair or boat-like conformation, which positions the substituents for optimal interaction with receptor binding pockets. nih.govnih.gov For instance, a docking study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one with the human oestrogen receptor (PDB: 3ERT) revealed a strong binding affinity, with a calculated docking score of -8.9 kcal/mol. nih.gov Similarly, derivatives have been successfully docked into the active sites of targets like the NS5B RNA polymerase of the hepatitis C virus. nih.gov

A rigorous docking campaign targeting muscarinic acetylcholine (B1216132) receptors (mAChRs) identified a tertiary carbamate (B1207046) incorporating a 1-methyl-1,4-diazepane moiety as a potent and selective antagonist for the M1 subtype (hM1R). nih.gov The computational analysis of this compound's binding mode was particularly insightful:

Salt Bridge Formation: The protonated N-methyl ammonium (B1175870) group of the diazepine ring was predicted to form a critical salt bridge with the aspartate residue Asp105 in the receptor's orthosteric binding site. nih.gov

Hydrogen Bonding: The model also predicted a hydrogen bond forming with a cysteine residue, Cys407. nih.gov

Cation-π Interactions: In related derivatives, the orientation of the diazepine ring enabled favorable cation-π interactions with a tyrosine residue (Tyr404), a key interaction for many muscarinic ligands. nih.gov

These examples highlight a common theme in the molecular recognition of the 1,4-diazepan-5-one scaffold: the nitrogen atoms are key pharmacophoric features, often participating in crucial hydrogen bonds or ionic interactions, while the rest of the scaffold serves as a rigid framework to position other substituents for further interactions. The conformational flexibility of the seven-membered ring allows it to adapt to the specific topology of different binding sites. acs.orgresearchgate.net

| 1,4-Diazepan-5-one Derivative | Biological Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Human Oestrogen Receptor (3ERT) | Favorable binding energy (-8.9 kcal/mol) | nih.gov |

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | NS5B RNA Polymerase | Inhibition at the active site | nih.gov |

| 1-Methyl-1,4-diazepane containing carbamate | M1 Muscarinic Acetylcholine Receptor (hM1R) | Salt bridge with Asp105, H-bond with Cys407 | nih.gov |

| 1,3,6-trisubstituted 1,4-diazepan-7-ones | Human Kallikrein 7 (KLK7) | Binding to prime site region of the enzyme | nih.gov |

Virtual Screening and Ligand-Based Design for Novel Scaffold Derivatives

Building upon the knowledge of known active compounds, computational methods like virtual screening and ligand-based design can be employed to explore the vast chemical space and identify novel derivatives with improved properties. fiveable.me These approaches leverage the structural features of the this compound scaffold to find new molecules with a higher probability of being active. nih.gov

Ligand-Based Drug Design (LBDD) relies on the analysis of known active ligands to create a model, or "pharmacophore," that defines the essential 3D arrangement of chemical features required for biological activity. fiveable.me For the 1,4-diazepan-5-one scaffold, a pharmacophore model could be generated based on the binding mode of a known inhibitor, such as the hM1R antagonist. nih.gov This model would likely include features like a positive ionizable group (the diazepine nitrogen), a hydrogen bond acceptor (the ketone oxygen), and specific locations for hydrophobic or aromatic substituents. This pharmacophore can then be used to rapidly screen large databases of virtual compounds to find new and diverse molecules that match the model. nih.govnih.gov

Virtual Screening is the computational counterpart to experimental high-throughput screening. It involves docking large libraries of compounds into a target receptor's binding site to identify potential "hits". nih.gov A virtual library can be created based on the this compound scaffold by enumerating various possible substituents at different positions on the ring. This library can then be screened against the coordinates of a target protein. This structure-based approach is highly effective when a high-resolution crystal structure of the target is available. nih.govnih.gov

A conceptual workflow for discovering novel derivatives based on the this compound scaffold might proceed as follows:

| Step | Method | Description |

|---|---|---|

| 1 | Scaffold Selection | Select this compound as the core scaffold due to its favorable physicochemical properties and known bioactivity of related structures. nih.gov |

| 2 | Virtual Library Generation | Computationally add a diverse range of chemical groups (e.g., aryl, alkyl, heterocyclic) to the scaffold's nitrogen and carbon atoms to create a large library of virtual derivatives. |

| 3 | Target Identification & Preparation | Select a biological target of interest (e.g., hM1R, KLK7) and prepare its 3D structure for docking. nih.govnih.gov |

| 4 | Pharmacophore Filtering (Optional) | Use a ligand-based pharmacophore model to pre-filter the virtual library, retaining only compounds with the essential features for binding. fiveable.me |

| 5 | Docking & Scoring | Dock the (filtered) virtual library into the receptor's active site and score each compound based on its predicted binding affinity and interactions. nih.gov |

| 6 | Hit Selection & Analysis | Select the top-scoring compounds ("hits") and visually inspect their binding modes to ensure they make sensible interactions with the receptor. Prioritize hits with novel chemical structures. |

By combining these computational strategies, researchers can efficiently navigate the possibilities of the 1,4-diazepan-5-one scaffold, prioritizing the synthesis and testing of compounds that are most likely to succeed. This rational, computer-aided approach significantly enhances the discovery of novel and selective ligands for a wide array of biological targets.

Chiral Separation and Enantiomeric Purity Analysis of R 7 Methyl 1,4 Diazepan 5 One

Chromatographic Techniques for Enantiomer Resolution

Chromatographic methods are central to the separation of enantiomers, utilizing a chiral environment to induce differential interactions between the two mirror-image forms of a molecule. chromatographyonline.com For (R)-7-Methyl-1,4-diazepan-5-one, a variety of chromatographic techniques can be employed, each with its own set of advantages. The most common approach involves the use of a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of enantiomers in the pharmaceutical industry. chromatographyonline.comnih.gov The development of a successful HPLC method for resolving the enantiomers of 7-Methyl-1,4-diazepan-5-one would involve a systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions. phenomenex.com

The mechanism of chiral recognition by a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. phenomenex.com For a compound like 7-Methyl-1,4-diazepan-5-one, which contains amide and amine functionalities, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often highly effective. scirp.orgnih.gov These CSPs, particularly those with derivatives like 3,5-dimethylphenylcarbamate, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can lead to excellent enantioseparation. scirp.orgnih.gov

Method development typically begins with a screening phase where several columns are tested with different mobile phases, such as normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) or polar organic modes. sigmaaldrich.com The selection of the mobile phase and its additives is crucial for optimizing the separation.

Table 1: Illustrative HPLC Screening for the Enantioseparation of 7-Methyl-1,4-diazepan-5-one

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |

| Lux Cellulose-2 | Acetonitrile/Water (60:40 v/v) | 1.0 | 220 | 1.8 |

| Chiralcel OD-H | Hexane/Isopropanol (80:20 v/v) | 0.8 | 220 | 2.5 |

| Chiralpak AD | Methanol (B129727) (100%) | 1.0 | 220 | 1.5 |

| Lux Amylose-2 | 0.1% Formic Acid in Water/Acetonitrile (55:45 v/v) | 1.0 | 252 | >2.0 asianpubs.org |

This table is a representative example of a screening process and the values are hypothetical, based on typical method development outcomes.

Once initial separation is achieved, the method is optimized by fine-tuning the mobile phase composition, flow rate, and column temperature to maximize resolution and efficiency. Validation according to ICH guidelines would then be performed to ensure the method is accurate, precise, and robust for its intended purpose. scirp.orgasianpubs.org

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for both analytical and preparative chiral separations. nih.govselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol or ethanol. nih.govresearchgate.net This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. selvita.comchromatographyonline.com

For the enantiomers of 7-Methyl-1,4-diazepan-5-one, SFC offers significant advantages. The technique is highly compatible with the polysaccharide-based chiral stationary phases that are effective for this class of compounds. researchgate.net The screening process in SFC is often faster due to rapid column equilibration times. nih.gov

Analytical SFC: At the analytical scale, SFC provides rapid and high-resolution separation, making it ideal for high-throughput screening and purity checks. researchgate.net The combination of four common CSPs (Chiralpak AD, AS, and Chiralcel OD, OJ) with alcohol modifiers can resolve a very high percentage of chiral compounds. researchgate.net

Preparative SFC: For obtaining larger quantities of the pure (R)-enantiomer, preparative SFC is often the method of choice. nih.gov Its advantages include reduced solvent consumption and easier fraction collection due to the evaporation of the carbon dioxide. This leads to higher productivity and a more environmentally friendly process compared to preparative HPLC. nih.govselvita.com

Table 2: Representative SFC Method for 7-Methyl-1,4-diazepan-5-one

| Parameter | Analytical Scale | Preparative Scale |

| Column | Chiralpak IA | Chiralpak IA |

| Mobile Phase | CO2/Methanol (85:15) | CO2/Methanol (80:20) |

| Flow Rate | 3 mL/min | 60 mL/min |

| Back Pressure | 150 bar | 120 bar |

| Temperature | 40 °C | 35 °C |

| Detection | UV at 220 nm | UV at 225 nm |

This table provides a hypothetical comparison of analytical and preparative SFC conditions.

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) is another technique for chiral separations, particularly for volatile and thermally stable compounds. uni-muenchen.de The separation is achieved using a capillary column coated with a chiral stationary phase. azom.com For a compound like 7-Methyl-1,4-diazepan-5-one, direct analysis by GC might be challenging due to its polarity and relatively high boiling point. Derivatization may be necessary to increase its volatility and thermal stability.

Common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. azom.comresearchgate.net These CSPs have a hydrophobic cavity and a hydrophilic exterior, allowing for inclusion complexation and interactions with the enantiomers. azom.com

The process of chiral recognition in GC involves the formation of transient diastereomeric adducts between the analyte enantiomers and the CSP. azom.com The stability of these adducts differs, leading to different retention times and, thus, separation. uni-muenchen.de The high efficiency of capillary GC columns can lead to excellent resolution of enantiomers. uni-muenchen.de

Capillary Electrophoresis (CE) for Rapid Chiral Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as rapid analysis times, high efficiency, and low consumption of reagents and samples. nih.govscielo.org.mx For the chiral separation of 7-Methyl-1,4-diazepan-5-one, a chiral selector would be added to the background electrolyte. nih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE. scielo.org.mxnih.gov As neutral compounds, the enantiomers of 7-Methyl-1,4-diazepan-5-one would not have electrophoretic mobility on their own. However, the formation of inclusion complexes with charged cyclodextrins (like sulfated or carboxymethylated cyclodextrins) imparts a differential apparent mobility to the enantiomers, allowing for their separation. scielo.org.mx

The development of a CE method would involve optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. nih.gov CE is particularly useful for rapid purity checks and can be a powerful tool in the analysis of chiral drugs. nih.govchemicalpapers.com

Table 3: Potential CE Conditions for Chiral Separation

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Chiral Selector | 10 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table presents hypothetical conditions based on typical CE method development for similar compounds.

Development and Evaluation of Novel Chiral Selectors and Stationary Phases

The field of chiral separations is continuously evolving, with ongoing research into new chiral selectors and stationary phases to improve separation efficiency and expand the range of separable compounds. nih.gov While established polysaccharide and cyclodextrin-based CSPs are highly successful, the development of novel materials can offer alternative selectivities. nih.gov

For a compound like 7-Methyl-1,4-diazepan-5-one, research could focus on:

New Polysaccharide Derivatives: Synthesizing new carbamate (B1207046) derivatives of cellulose and amylose with different electronic and steric properties to enhance chiral recognition. nih.gov

Immobilized CSPs: The covalent immobilization of polysaccharide-based selectors onto silica (B1680970) supports has led to more robust columns that are compatible with a wider range of solvents, which were previously not usable with coated-type CSPs. phenomenex.com

Chiral Ionic Liquids: These materials can be used as chiral selectors or as novel stationary phases in GC and HPLC, offering unique separation mechanisms.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): These crystalline porous materials can be designed with chiral building blocks to create highly ordered stationary phases for chromatographic applications, including GC. azom.com

Advanced Methodologies for Determination of Enantiomeric Excess and Optical Purity

The determination of enantiomeric excess (ee) is crucial in the development of chiral drugs. nih.gov While chiral chromatography is the gold standard, other advanced methodologies can also be employed.

For 7-Methyl-1,4-diazepan-5-one, after a successful chiral separation is achieved using HPLC, SFC, or GC, the enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.

Optical Methods: Beyond chromatographic techniques, certain optical methods can be used, although they are often less direct. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. While a pure enantiomer will have a characteristic CD spectrum, this method is not typically used for quantitative determination of ee in mixtures without complex calibration models. nih.govrsc.org Recent advances involve using multivariate regression models trained on a series of CD spectra to predict enantiomeric and even diastereomeric excess without the need for chromatographic separation. nih.govrsc.org

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are other chiroptical techniques that can provide structural information about chiral molecules.

However, for routine and accurate determination of the enantiomeric purity of this compound, validated chromatographic methods remain the most reliable and widely accepted approach in a quality control environment. asianpubs.org

The Role of R 7 Methyl 1,4 Diazepan 5 One As a Chiral Privileged Scaffold in Modern Chemical Synthesis and Design

Utilization in the Modular Construction of Architecturally Complex Molecular Systems

The modular nature of the 1,4-diazepan-5-one (B1224613) scaffold, in principle, allows for the systematic construction of complex molecular architectures. The two nitrogen atoms and the carbonyl group provide multiple points for functionalization, enabling the introduction of diverse substituents. The chirality of (R)-7-Methyl-1,4-diazepan-5-one offers the potential to control the three-dimensional arrangement of these substituents, which is critical in the synthesis of stereochemically defined molecules.

Design and Synthesis of Conformationally Constrained Peptidomimetics Incorporating the Diazepanone Core

The 1,4-diazepan-5-one scaffold is an attractive template for the design of peptidomimetics. Its seven-membered ring can mimic the secondary structures of peptides, such as β-turns and γ-turns, which are crucial for biological activity. By incorporating this rigid scaffold into a peptide sequence, the conformational flexibility of the resulting molecule is reduced, which can lead to increased potency, selectivity, and metabolic stability.

The this compound, with its defined stereochemistry, could be used to create peptidomimetics with specific spatial arrangements of side chains, mimicking the presentation of amino acid residues in a natural peptide. The synthesis of such peptidomimetics would typically involve the coupling of the diazepanone scaffold to amino acids or peptide fragments.

While general methods for the synthesis of 1,4-diazepan-5-one-based peptidomimetic libraries have been reported, specific studies detailing the conformational analysis and biological evaluation of peptidomimetics derived from this compound are not present in the public domain.

Exploration as a Template for the Development of Chemical Probes and Ligands

A "chemical probe" is a small molecule used to study biological systems, while a "ligand" is a substance that forms a complex with a biomolecule to serve a biological purpose. The development of such tools often relies on a central scaffold that can be systematically modified to optimize binding affinity and selectivity for a specific biological target.

The this compound scaffold, with its multiple functionalization points and defined stereochemistry, is a theoretically suitable template for creating libraries of compounds for screening against various biological targets. The chiral nature of the scaffold could be particularly important for achieving selective interactions with chiral biomolecules like proteins and nucleic acids.

The process would involve the synthesis of a library of derivatives of this compound with diverse substituents. These derivatives would then be screened for biological activity. However, there are no specific reports in the available scientific literature that describe the use of this compound as a template for the development of chemical probes or ligands.

Principles of Scaffold Optimization and Diversification for Academic Research Pathways

The optimization and diversification of a chiral scaffold like this compound are guided by the principles of medicinal chemistry and diversity-oriented synthesis. The goal is to create a collection of structurally diverse molecules that explore a wide range of chemical space, increasing the probability of discovering compounds with desired biological activities.

Key principles for optimization and diversification would include:

Functionalization of Nitrogen Atoms: The two nitrogen atoms of the diazepanone ring are key points for diversification. They can be acylated, alkylated, or arylated with a variety of reagents to introduce different functional groups and steric bulk.

Modification of the Carbonyl Group: The lactam carbonyl group can be reduced or converted to other functional groups, further expanding the structural diversity of the scaffold.

Stereoselective Synthesis: Maintaining the stereochemical integrity of the chiral center at position 7 is crucial. Asymmetric synthesis methods would be employed to ensure the production of the desired (R)-enantiomer.

Computational Modeling: In silico methods can be used to predict the binding of different derivatives to a target protein, guiding the selection of substituents for synthesis.

While these are established principles in medicinal chemistry, their specific application to this compound for the development of novel compounds for academic research is not documented in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.